molecular formula C16H25Cl2N3O2 B12279767 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl

Cat. No.: B12279767
M. Wt: 362.3 g/mol
InChI Key: MCMJKYFANGBHLG-UHFFFAOYSA-N
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Description

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl, also known as 1-(Benzyloxycarbonyl)-4-(3-pyrrolidinyl)piperazine dihydrochloride, is a compound of interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyrrolidine moiety and protected by a benzyloxycarbonyl (Cbz) group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the piperazine ring.

    Protection with Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionalities. This is typically done using benzyl chloroformate in the presence of a base.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability

Chemical Reactions Analysis

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl undergoes various chemical reactions, including:

Scientific Research Applications

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides protection during synthetic processes, while the pyrrolidine and piperazine rings facilitate binding to target sites. Upon removal of the Cbz group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Properties

Molecular Formula

C16H25Cl2N3O2

Molecular Weight

362.3 g/mol

IUPAC Name

benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C16H23N3O2.2ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;;/h1-5,15,17H,6-13H2;2*1H

InChI Key

MCMJKYFANGBHLG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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